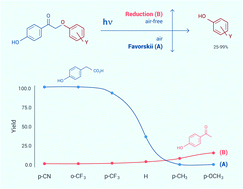Competing pathways for photoremovable protecting groups: the effects of solvent, oxygen and encapsulation†
Photochemical & Photobiological Sciences Pub Date: 2020-08-11 DOI: 10.1039/D0PP00067A
Abstract
Extending the applications of Photoremovable Protecting Groups (PPGs) to “cage” phenols has generally met with unusually complex PPG byproducts. In this study, we demonstrate that the p–hydroxyphenacyl (pHP) cage for both simple and complex phenolics, including tyrosine, dispenses free phenols. With the simpler unsubstituted phenols, the reaction is governed by their Brønsted Leaving Group ability. On the other hand, the byproducts of the cage vary with these phenols. For the more acidic phenols the cage byproduct follows the Favorskii rearrangement to form p-hydroxyphenylacetic acid whereas for the weaker phenols other reactions such as reduction and hydrolysis begin to emerge. When the photolysis is conducted in octa acid (OA) containers, non-Favorskii, unrearranged fragments of the cage and other byproducts arise.

Recommended Literature
- [1] Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions
- [2] Capacitive energy storage in micro-scale devices: recent advances in design and fabrication of micro-supercapacitors
- [3] Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
- [4] Balancing the pre-aggregation and crystallization kinetics enables high efficiency slot-die coated organic solar cells with reduced non-radiative recombination losses†
- [5] Bulk recrystallization for efficient mixed-cation mixed-halide perovskite solar cells†
- [6] Bulk growth and nonlinear optical properties of thulium calcium oxyborate single crystals†
- [7] Bacteriological
- [8] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [9] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [10] Blue-emitting and amphibious metal (Cu, Ni, Pt, Pd) nanodots prepared within supramolecular polymeric micelles for cellular imaging applications†
Journal Name:Photochemical & Photobiological Sciences
research_products
-
CAS no.: 235088-69-4









